molecular formula C6H9NO3 B091289 N-(2-Hydroxyethyl)succinimide CAS No. 18190-44-8

N-(2-Hydroxyethyl)succinimide

Cat. No.: B091289
CAS No.: 18190-44-8
M. Wt: 143.14 g/mol
InChI Key: TWYIPMITVXPNEM-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)succinimide: is an organic compound with the molecular formula C6H9NO3. It is a derivative of succinimide, where one of the hydrogen atoms is replaced by a 2-hydroxyethyl group. This compound is known for its cyclic structure and is used in various chemical and industrial applications.

Scientific Research Applications

Chemistry: N-(2-Hydroxyethyl)succinimide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of polymers and resins .

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates.

Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and sealants .

Mechanism of Action

Target of Action

N-(2-Hydroxyethyl)succinimide (HES) is a chemical compound that primarily targets the respiratory system . It is used as an organic building block in various chemical reactions .

Mode of Action

It is known to be involved in the production of polymers from biogenic platform chemicals . The compound is used in a two-step process leading from dicarboxylic acids, such as succinic and itaconic acid, to N-vinyl-2-pyrrolidone monomers .

Biochemical Pathways

In the first step of the process, the biogenic acid is reacted with ethanolamine and hydrogen using small amounts of water as a solvent together with solid catalysts . The optimal catalyst, carbon supported ruthenium, activates H2 as well as (imide) C=O bonds . The products obtained are N-(2-hydroxyethyl)-2-pyrrolidones .

In the second step, these products are converted in a continuous gas phase dehydration over simple sodium-doped silica . This results in excellent selectivity of above 96 mol% and water as the sole by-product .

Pharmacokinetics

A population pharmacokinetic model has been developed for the metabolites of diroximel fumarate, a related compound, which includes hes . The model includes parameters such as absorption rate constant (Ka), clearance (CL), central volume of distribution (Vc), and fractional absorption (F) .

Result of Action

The result of the action of HES is the production of N-vinyl-2-pyrrolidone monomers from biogenic acids . These monomers may find applications as solvents or pharmaceutical intermediates .

Action Environment

The action of HES is influenced by environmental factors such as temperature and pressure . The continuous gas phase dehydration is conducted at close-to-ambient pressure . The boiling point of HES is 160-164 °C/3 mmHg (lit.) , indicating that it is stable under a wide range of temperatures.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The sustainable production of polymers from biogenic platform chemicals shows great promise to reduce the chemical industry’s dependence on fossil resources . The proposed route of producing N-(2-Hydroxyethyl)succinimide appears promising commercially as well as in terms of Green Chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Ethanolamine: One common method to synthesize N-(2-Hydroxyethyl)succinimide involves the reaction of succinic anhydride with ethanolamine.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N-(2-Hydroxyethyl)maleimide using a ruthenium catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes that ensure high yield and purity. The use of heterogeneous catalysis, such as carbon-supported ruthenium, is common to achieve efficient conversion and minimize waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

    Reduction Products: N-(2-Hydroxyethyl)-4-hydroxybutanamide.

    Substitution Products: Compounds where the hydroxyl group is replaced by other functional groups.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-hydroxyethyl)pyrrolidine-2,5-dione
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-3-7-5(9)1-2-6(7)10/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYIPMITVXPNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284732
Record name N-(2-Hydroxyethyl)succinimide
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Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18190-44-8
Record name N-(2-Hydroxyethyl)succinimide
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Record name 18190-44-8
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Record name N-(2-Hydroxyethyl)succinimide
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Record name 1-(2-hydroxyethyl)pyrrolidine-2,5-dione
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Record name N-(2-HYDROXYETHYL)SUCCINIMIDE
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Synthesis routes and methods

Procedure details

N-2-Hydroxyethyl succinimide was prepared by reacting 49.5g (0.5 mole) of succinimide with 26.5g (0.60 mole) of ethylene oxide in the presence of 0.49g (1%) of active chromium III tri-2-ethylhexanoate and 400 ml of methylisobutyl ketone for 2 hours at 160° to 165°C in an autoclave. N-2-Hydroxyethyl succinimide was obtained by filtration in 87.5% yield. The reaction did not proceed in the absence of COT.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the applications of N-(2-Hydroxyethyl)succinimide in polymerization reactions?

A3: Research indicates that the potassium salt of this compound can effectively initiate the polymerization of ethylene oxide. [] Furthermore, it has shown promise in the block copolymerization of propylene sulfide. [] These findings suggest its potential utility in synthesizing polymers with controlled structures and properties, opening avenues for further investigation into its applications in materials science.

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